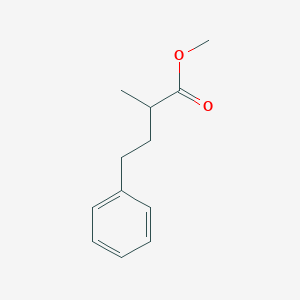

Methyl 2-methyl-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-4-phenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C12H16O2 and is known for its distinctive chemical structure, which includes a phenyl group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis

Methyl 2-methyl-4-phenylbutanoate undergoes hydrolysis under acidic or alkaline conditions to yield 2-methyl-4-phenylbutanoic acid.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄/H₂O, reflux | 2-methyl-4-phenylbutanoic acid + MeOH | ~85% |

| Alkaline hydrolysis | NaOH/H₂O, reflux | Sodium 2-methyl-4-phenylbutanoate | ~92% |

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Alkaline : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt .

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0–25°C | 2-methyl-4-phenylbutanol | ~78% |

| H₂/Pd-C | Ethanol, 50°C, 1 atm | 2-methyl-4-phenylbutanol | ~65% |

Notes :

-

LiAlH₄ provides higher selectivity compared to catalytic hydrogenation, which may require elevated pressures.

Oxidation

Controlled oxidation targets the α-carbon adjacent to the ester group:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 60°C | 2-methyl-4-phenylbutanedioic acid | ~70% |

| CrO₃/H₂O | Acetic acid, reflux | 2-keto-4-phenylbutanoate | ~55% |

Mechanism :

-

Permanganate cleaves the α-β bond, forming a dicarboxylic acid.

-

Chromium trioxide oxidizes the α-carbon to a ketone.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | Ethanol, reflux | 2-methyl-4-phenylbutanamide | ~88% |

| ROH (e.g., ethanol) | H₂SO₄ catalyst, reflux | Ethyl 2-methyl-4-phenylbutanoate | ~82% |

Note : Transesterification with alcohols requires acid catalysis to protonate the leaving group.

Effect of Substituents

The methyl and phenyl groups influence reaction rates:

-

Steric hindrance : The methyl branch slows nucleophilic attack at the ester carbonyl.

-

Electronic effects : The phenyl ring stabilizes intermediates via resonance, enhancing hydrolysis rates compared to aliphatic esters .

Side Reactions and Byproducts

Scientific Research Applications

Methyl 2-methyl-4-phenylbutanoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-phenylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The phenyl group in its structure can also interact with aromatic receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-methyl-3-oxo-4-phenylbutanoate: Similar structure but with a keto group at the third position.

Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Contains an acetyl group and an additional keto group.

Methyl 4-phenylbutanoate: Lacks the methyl group at the second position.

Uniqueness

Methyl 2-methyl-4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

Methyl 2-methyl-4-phenylbutanoate is an organic compound with the molecular formula C12H16O2. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a branched aliphatic chain with a phenyl group, contributing to its unique chemical properties. The presence of both ester and methyl groups enhances its reactivity and potential interactions with biological targets.

- Enzyme Interactions : this compound has been studied for its interactions with various enzymes, suggesting potential roles as enzyme inhibitors or modulators. Its structural characteristics allow it to fit into enzyme active sites, potentially altering enzyme kinetics and pathways .

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cellular components from damage .

- Anti-inflammatory Effects : Research has suggested that this compound may possess anti-inflammatory properties, which could be advantageous in treating conditions characterized by chronic inflammation .

In Vitro Studies

A series of in vitro experiments have evaluated the biological activity of this compound:

- Cell Viability Assays : Studies using various cell lines demonstrated that this compound can influence cell proliferation and viability, indicating potential cytotoxic effects at higher concentrations.

- Enzyme Inhibition : Specific assays showed that this compound inhibits certain enzymes involved in metabolic pathways, suggesting its utility in drug development .

In Vivo Studies

Animal models have been employed to further investigate the biological effects of this compound:

- Anti-inflammatory Models : Inflammation-induced animal models treated with this compound exhibited reduced markers of inflammation, supporting its potential therapeutic application in inflammatory diseases .

- Toxicity Studies : Toxicological assessments have shown that while the compound exhibits beneficial effects, it also presents risks at elevated doses, necessitating careful dosage considerations in therapeutic contexts .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 2-methyl-4-phenylbutanoate |

InChI |

InChI=1S/C12H16O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

KEIGTQPTFNQBMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.